Product packaging for Erythromycin, 9-oxime(Cat. No.:CAS No. 13127-18-9)

Erythromycin, 9-oxime

Numéro de catalogue: B021758
Numéro CAS: 13127-18-9
Poids moléculaire: 748.9 g/mol
Clé InChI: KYTWXIARANQMCA-ACPRRRJJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Macrolide Antibiotics and Challenges of Erythromycin (B1671065) A

The journey of macrolide antibiotics commenced in 1952 with the discovery of erythromycin, a groundbreaking development for treating infections caused by penicillinase-producing Staphylococcus aureus. scirp.org Macrolides are characterized by a macrocyclic lactone ring and are classified based on the ring's size into 12-, 14-, 15-, or 16-membered rings. nih.gov Erythromycin A, the first macrolide to be widely used clinically, is produced by the bacterium Saccharopolyspora erythraea. researchgate.netnih.gov

Despite its initial success, Erythromycin A presented several significant drawbacks. A primary challenge is its instability in the acidic environment of the stomach, which leads to degradation and subsequent digestive intolerance. scirp.org This instability also contributes to low oral bioavailability, meaning a smaller fraction of the administered drug reaches the systemic circulation to exert its therapeutic effect. scirp.org Furthermore, its pronounced bitter taste has made it challenging to formulate for pediatric use. scirp.org These limitations spurred extensive research into modifying the erythromycin structure to create derivatives with improved characteristics. scirp.orgresearchgate.net

The first generation of macrolides consisted of naturally occurring compounds like erythromycin. nih.gov The second generation, born from the need to overcome the shortcomings of erythromycin, includes well-known semi-synthetic derivatives like clarithromycin (B1669154) and azithromycin (B1666446). nih.govbohrium.com These were developed through strategic chemical modifications of the erythromycin molecule. nih.gov Subsequently, a third generation of macrolides, known as ketolides, was developed to address the growing issue of antibiotic resistance. nih.gov

Strategic Modification of the C9 Position in Erythromycin A for Enhanced Properties

A key focus of derivatization strategies has been the modification of the C9 ketone group on the erythronolide A ring of Erythromycin A. scirp.org This position is particularly susceptible to degradation in acidic conditions, leading to the formation of inactive anhydrohemiketal and spiroketal derivatives. scirp.orgnih.gov By modifying the C9 ketone, researchers aimed to enhance the acid stability and, consequently, the oral bioavailability of the antibiotic. scirp.org

One of the initial and most fruitful approaches was the conversion of the C9 ketone into an oxime, creating Erythromycin A oxime. scirp.orgresearchgate.netnih.gov This modification effectively masks the reactive ketone group, preventing the acid-catalyzed degradation pathway. nih.gov Erythromycin A oxime exists as two stereoisomers, (9E) and (9Z), with the (9Z) isomer being a key intermediate in the synthesis of various second-generation macrolides. researchgate.netnih.gov

The formation of the oxime at the C9 position serves as a gateway to further chemical elaborations. For instance, the Beckmann rearrangement of (9Z)-Erythromycin A oxime leads to the expansion of the 14-membered lactone ring to a 15-membered ring, forming the azalide class of antibiotics, with azithromycin being the most prominent example. scirp.orgscirp.org This structural change not only improves acid stability but also broadens the antibacterial spectrum to include Gram-negative bacteria. scirp.org

Furthermore, the oxime itself can be O-alkylated to produce a variety of ether oxime derivatives. nih.gov This strategy led to the development of roxithromycin (B50055), where the oxime is substituted with a (2-methoxyethoxy)methyl group. researchgate.netnih.gov These modifications at the C9 position have been instrumental in developing macrolide antibiotics with improved pharmacokinetic profiles and a wider range of clinical applications. researchgate.net

Chemical and Physical Properties of (9Z)-Erythromycin A Oxime

PropertyValue
Molecular Formula C37H68N2O13
Molecular Weight 748.9 g/mol
CAS Number 134931-01-4
Appearance White solid
XLogP3 3.0
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 15
Rotatable Bond Count 7
Exact Mass 748.47214023 Da
Monoisotopic Mass 748.47214023 Da
Topological Polar Surface Area 209 Ų
Heavy Atom Count 52
Complexity 1210
Boiling Point 841.0±65.0 °C at 760 mmHg
Density 1.3±0.1 g/cm3
Flash Point 462.4±34.3 °C
Vapor Pressure 0.0±0.6 mmHg at 25°C
Index of Refraction 1.553
Data sourced from PubChem and ChemSrc. nih.govchemsrc.comnih.gov

Synthesis and Research Findings

The synthesis of (9Z)-Erythromycin A Oxime is a critical step in the production of several advanced macrolide antibiotics. The process typically involves the reaction of Erythromycin A with hydroxylamine (B1172632). google.com The reaction conditions, including the choice of solvent and acid catalyst, can influence the ratio of the resulting (E) and (Z) isomers. google.com For instance, using isopropanol (B130326) as a solvent with a mild acid catalyst like acetic or formic acid has been shown to favor the formation of the (9E)-oxime isomer. google.com However, base-induced isomerization can be employed to convert the (9E)-oxime to the desired (9Z)-oxime. researchgate.net

Research has demonstrated that (9Z)-Erythromycin A Oxime serves as a versatile intermediate for creating novel derivatives with potent antibacterial activity. researchgate.net For example, it is a key precursor in the Beckmann rearrangement to produce 8a-aza-8a-homoerythromycin A derivatives. researchgate.netjst.go.jp Furthermore, ether and ester derivatives of Erythromycin A oxime have been synthesized and have shown antibacterial activity comparable to the parent compound, Erythromycin A. researchgate.net Studies have also explored the synthesis of C9-oxime ether ketolides bearing N-aryl-alkyl acetamide (B32628) moieties, demonstrating the ongoing efforts to leverage the (9Z)-Erythromycin A Oxime scaffold for developing new antibacterial agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68N2O13 B021758 Erythromycin, 9-oxime CAS No. 13127-18-9

Propriétés

Numéro CAS

13127-18-9

Formule moléculaire

C37H68N2O13

Poids moléculaire

748.9 g/mol

Nom IUPAC

(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+

Clé InChI

KYTWXIARANQMCA-ACPRRRJJSA-N

SMILES isomérique

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)OC3C([C@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

SMILES canonique

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Apparence

White to Off-White Solid

Autres numéros CAS

134931-01-4

Pictogrammes

Environmental Hazard

Pureté

95%

Synonymes

9-Erythromycin 9-Oxime;  9-Erythromycin A Oxime;  Erythromycin Oxime;  _x000B_Roxithromycin Impurity C; 

Origine du produit

United States

Synthesis and Stereochemical Aspects of 9z Erythromycin a Oxime

Chemical Synthesis Pathways to Erythromycin (B1671065) A Oxime

The primary route to Erythromycin A oxime involves the reaction of the C-9 ketone of Erythromycin A with a hydroxylamine (B1172632) reagent. nih.govcymitquimica.com This oximation reaction is a standard method for converting ketones to oximes.

Reaction of Erythromycin A with Hydroxylamine

The synthesis of Erythromycin A oxime is achieved by reacting Erythromycin A with hydroxylamine. nih.govcymitquimica.com This reaction can be carried out using hydroxylamine hydrochloride in the presence of a base, or with a free hydroxylamine base. epo.orgquickcompany.in Common bases used include organic bases like triethylamine (B128534) or inorganic bases. quickcompany.in The reaction is typically conducted in an alcoholic solvent such as methanol (B129727), ethanol (B145695), or isopropanol (B130326). quickcompany.ingoogle.com The general chemical equation for this reaction is:

Erythromycin A + NH₂OH → Erythromycin A Oxime + H₂O

This reaction provides a mixture of the (E) and (Z) isomers of Erythromycin A oxime. nih.gov

Influence of Reaction Conditions on Yield and Isomeric Ratio

The yield of Erythromycin A oxime and the ratio of the (E) to (Z) isomers are significantly influenced by the reaction conditions. Factors such as the solvent, catalyst, temperature, and pH play a crucial role in determining the outcome of the synthesis.

Solvent and Catalyst Effects: The choice of solvent and acid catalyst has a notable impact on the isomeric ratio. For instance, reacting Erythromycin A with hydroxylamine in the presence of a mildly polar solvent like isopropanol or ethanol and a mild acid catalyst such as acetic acid or formic acid has been shown to favor the formation of the (E)-isomer, resulting in an E/Z ratio greater than 6.0. google.com Conversely, the use of methanol as a solvent can lead to the production of substantial amounts of the inactive (Z)-isomer. google.com The combination of isopropanol and acetic acid has been identified as providing optimal yields. epo.org

Temperature and pH: The reaction temperature is typically maintained between 35°C and 65°C, with a preferred range of 45°C to 55°C. epo.org The pH of the reaction mixture is also a critical parameter. A process involving the adjustment of the pH to between 6.5 and 7.0 with glacial acetic acid has been described. quickcompany.in After the reaction, the mixture is often neutralized, for example, with aqueous ammonia. quickcompany.in

The following table summarizes the effect of different reaction conditions on the synthesis of Erythromycin A oxime, based on findings from various studies.

SolventCatalyst/BaseTemperature (°C)Key OutcomeReference
IsopropanolAcetic Acid45-55Higher yield of (E)-isomer, E/Z ratio > 6.0 epo.orggoogle.com
MethanolOrganic AcidNot specifiedSubstantial amounts of (Z)-isomer google.com
MethanolTriethylamineRefluxNot specified quickcompany.in
Aqueous Isopropyl AlcoholAcetic Acid55pH adjusted to 6.5-7.0 quickcompany.in

E/Z Isomerism of Erythromycin A Oxime

The presence of the C=N double bond in the oxime functional group gives rise to E/Z isomerism. The (E)-isomer has the hydroxyl group of the oxime pointing away from the C-10 methyl group, while in the (Z)-isomer, it is oriented towards it. google.com

Isomerization Processes for Preferential (9Z)-Isomer Formation

While direct synthesis often favors the (E)-isomer, the (Z)-isomer can be obtained through isomerization of the (E)-isomer. This process is crucial for synthesizing compounds that specifically require the (9Z) configuration. A key strategy involves base-induced E-Z isomerization. researchgate.netnih.gov For example, a process has been described for isomerizing 9-(E)-erythromycin-oxime in a suspension of water, with the optional addition of a dialkyl ketone solvent like acetone, using a base such as lithium hydroxide. google.com This method allows for the precipitation of the desired (9Z)-isomer after neutralization. google.com The use of an organic solvent like ethyl acetate (B1210297) during workup can improve the Z/E ratio in the final product. google.com

The table below outlines a method for the isomerization of (9E)-Erythromycin A Oxime to the (9Z)-isomer.

Starting MaterialReagentsSolventOutcomeReference
9-(E)-Erythromycin A OximeLithium Hydroxide (LiOH·H₂O)Water or Water/AcetonePreferential formation of 9-(Z)-Erythromycin A Oxime google.com

Stereoisomeric Impact on Subsequent Synthetic Utility

The stereochemistry of the erythromycin A oxime is critical for its utility in the synthesis of more complex macrolide antibiotics. The (9E)-isomer is the active species for certain synthetic routes, such as the Beckmann rearrangement to produce azalides like azithromycin (B1666446). nih.govgoogle.commdpi.com The Beckmann rearrangement of the (9E)-oxime leads to the formation of a 15-membered azalide ring. nih.govmdpi.com

Conversely, the (9Z)-isomer is a key intermediate for the synthesis of other derivatives. For instance, the Beckmann rearrangement of the (9Z)-oxime is a crucial step in the synthesis of novel 8a-aza-8a-homoerythromycin A ketolides. researchgate.netnih.gov The distinct reactivity of the E and Z isomers underscores the importance of controlling the stereochemistry during the synthesis and isomerization processes to channel the reaction towards the desired final product. The (9Z)-isomer's unique spatial arrangement allows for specific intramolecular reactions and rearrangements that are not possible with the (E)-isomer, highlighting the profound impact of stereoisomerism on the synthetic utility of Erythromycin A oxime. researchgate.netnih.gov

Chemical Transformations and Derivative Synthesis from 9z Erythromycin a Oxime

Beckmann Rearrangement of (9Z)-Erythromycin A Oxime

The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide. In the context of (9Z)-Erythromycin A Oxime, this reaction is of paramount importance as it enables the expansion of the 14-membered macrolactone ring into a 15-membered ring system by incorporating a nitrogen atom. researchgate.netnih.govresearchgate.net This ring expansion is the foundational step in the synthesis of azalides, a significant class of semi-synthetic macrolides. researchgate.netnih.gov The stereochemistry of the oxime is crucial; the stereospecific Beckmann rearrangement of the (9Z)-isomer leads to the formation of 8a-aza-8a-homoerythromycin A derivatives. researchgate.netresearchgate.netresearchgate.net The (9E)-isomer, by contrast, yields different rearrangement products. The isomerization of the more readily available (9E)-oxime to the desired (9Z)-isomer can be accomplished using a strong base. researchgate.netresearchgate.netresearchgate.net

Mechanism and Intermediates of the Beckmann Rearrangement

The mechanism of the Beckmann rearrangement involves the conversion of the oxime's hydroxyl group into a suitable leaving group. epo.orgmasterorganicchemistry.com Given the sensitivity of the macrolide core, especially the cladinose (B132029) sugar, to strongly acidic conditions, reagents that promote the reaction under milder conditions are preferred. epo.org

The process is typically initiated by the O-acylation of the oxime with reagents like p-toluenesulfonyl chloride or other sulfonyl halides in the presence of a base such as pyridine. epo.orggoogle.com This step forms an oxime sulfonate intermediate, which is often not isolated but is converted in situ to the rearranged product. epo.org The key step of the rearrangement is the migration of the alkyl group that is in the anti-position relative to the leaving group on the oxime nitrogen. For (9Z)-Erythromycin A Oxime, the C-8 carbon is anti to the hydroxyl group, and its migration to the nitrogen atom with the simultaneous loss of the leaving group leads to the formation of a nitrilium cation intermediate. epo.org In an aqueous medium, this electrophilic intermediate is typically trapped by water to yield the ring-expanded lactam (an amide within a ring). epo.org

The general mechanism can be summarized as:

Activation of the Hydroxyl Group : The oxime hydroxyl is converted into a good leaving group (e.g., a tosylate).

Rearrangement : The C8-C9 bond migrates to the nitrogen atom, displacing the leaving group and forming a strained nitrilium ion intermediate.

Nucleophilic Attack : A nucleophile, such as water, attacks the nitrilium ion.

Tautomerization : The resulting intermediate tautomerizes to form the stable amide product, the 15-membered lactam. rsc.org

Milder catalytic methods, for instance using calcium(II) catalysts, have also been developed to effect this transformation, highlighting the ongoing efforts to optimize this crucial reaction for complex molecules. rsc.org

Synthesis of 8a-Aza-8a-homoerythromycin Derivatives (Azalides)

The primary synthetic utility of the Beckmann rearrangement of (9Z)-Erythromycin A Oxime is the production of 8a-aza-8a-homoerythromycin A derivatives. researchgate.netnih.gov These compounds, where the C-8 methylene (B1212753) group of erythromycin (B1671065) is formally replaced by a nitrogen atom (designated as position 8a), are the parent structures of the azalide class of antibiotics. researchgate.netnih.gov

The stereospecific rearrangement of the (9Z)-oxime yields the corresponding 15-membered lactam. researchgate.netresearchgate.net This lactam is a versatile intermediate that can be subjected to further chemical modifications. nih.govresearchgate.net For example, reduction of the lactam's amide group leads to the corresponding cyclic amine, which is the core structure of azithromycin (B1666446), one of the most well-known azalides. nih.govresearchgate.net

Key strategic elements in the synthesis of advanced azalides, such as novel ketolides, include the initial base-induced E-to-Z isomerization of the oxime, followed by the ring-expanding Beckmann rearrangement. nih.gov This pathway has been successfully employed to create a variety of 6-O-substituted 8a-aza-8a-homoerythromycin A ketolides. nih.gov

PrecursorReactionProduct ClassExample Product
(9Z)-Erythromycin A OximeBeckmann Rearrangement8a-Aza-8a-homoerythromycin A (Lactam)8a-Aza-8a-homoerythromycin A
3-O-descladinosyl-6-O-allyl-erythromycin A 9(Z)-oximeBeckmann Rearrangement6-O-substituted 8a-aza-8a-homoerythromycin A6-O-allyl-8a-aza-8a-homo-3-O-descladinosyl-erythromycin A
8a-Aza-8a-homoerythromycin AReduction9a-Aza-9a-homoerythromycin A (Cyclic Amine)9-Deoxo-9-dihydro-9a-aza-9a-homoerythromycin A

Formation of Cyclic Iminoethers from (9Z)-Erythromycin A Oxime

Depending on the reaction conditions and the specific structure of the macrolide, the nitrilium cation intermediate formed during the Beckmann rearrangement can be trapped by internal nucleophiles other than water. epo.org The numerous hydroxyl groups on the erythromycin scaffold can act as intramolecular nucleophiles, leading to the formation of bicyclic iminoether derivatives instead of the simple lactam. researchgate.netnih.govresearchgate.net

When (9Z)-9-deoxo-9-hydroxyiminoerythromycin A is treated with p-toluenesulfonyl chloride in pyridine, a mixture of iminoether products can be formed. epo.org This occurs when a nearby hydroxyl group, such as the one at C-6 or C-11, attacks the nitrilium ion. This intramolecular cyclization is a competing pathway to the intermolecular reaction with water that forms the lactam. epo.org The formation of these bicyclic iminoethers represents an alternative synthetic pathway that can be exploited for the creation of different types of erythromycin derivatives. scispace.com

Synthesis of Novel Ether and Ester Derivatives

Beyond the Beckmann rearrangement, the oxime functionality of (9Z)-Erythromycin A Oxime serves as a handle for the direct introduction of various substituents through the synthesis of ether and ester derivatives. These modifications generally aim to improve the compound's stability and pharmacokinetic profile.

O-Alkylation of the Oxime Moiety

Direct O-alkylation of the hydroxyl group of the erythromycin A oxime is a straightforward and effective method for preparing a wide range of ether oxime derivatives. nih.govjst.go.jp This chemical transformation was a key step in the development of roxithromycin (B50055), a successful second-generation macrolide. scirp.org The reaction involves treating the erythromycin A oxime with an alkylating agent in the presence of a base. This approach masks the C-9 position, preventing the acid-catalyzed degradation that plagues the parent erythromycin A molecule. nih.govjst.go.jp Both the (E) and (Z) stereoisomers of the oxime can be alkylated, although the resulting derivatives may exhibit different properties. nih.govjst.go.jp

Preparation of 9-O-Substituted Oxime Ether Derivatives

A diverse array of 9-O-substituted oxime ether derivatives has been synthesized to explore structure-activity relationships. researchgate.netnih.gov The nature of the substituent on the oxime oxygen can be varied extensively. Research has shown that chains containing aliphatic, aromatic, and heteroatomic (nitrogen, oxygen, sulfur) groups can be appended to the oxime moiety. nih.govjst.go.jp

The synthesis of these derivatives can be achieved through several methods. A common approach is the direct O-alkylation with various alkyl halides or other electrophiles. nih.govjst.go.jp Another reported strategy involves the synthesis of an epoxy ether intermediate from the erythromycin-9-oxime, which is then opened by different amines to yield a series of ether derivatives. researchgate.net

Studies have focused on how the length and spatial arrangement of the substituent at the 9-position influence biological activity. nih.gov For example, compounds such as erythromycin A 9-[O-(4-phenylbutyl)oxime] and erythromycin A 9-[O-(3-phenoxypropyl)oxime] have been synthesized and evaluated. nih.gov Furthermore, the 9-O-substituted oxime ether functionality can be used as a protecting group to achieve regioselective alkylation at other positions on the macrolide ring, such as the C-6 hydroxyl group. researchgate.net

Table of Synthesized 9-O-Substituted Oxime Ether Derivatives

Derivative Name Substituent at 9-Oxime
Roxithromycin -CH₂OCH₂CH₂OCH₃
Erythromycin A 9-[O-(4-phenylbutyl)oxime] nih.gov -(CH₂)₄-Ph
Erythromycin A 9-[O-(3-phenoxypropyl)oxime] nih.gov -(CH₂)₃-OPh

Derivatization through Epoxy Ether Intermediates

A key pathway for the functionalization of the oxime group on Erythromycin A involves the formation of an epoxy ether intermediate. This strategy introduces a reactive epoxide ring, which can be subsequently opened by various nucleophiles to yield a diverse library of derivatives.

The synthesis begins with the reaction of Erythromycin A 9-oxime with an epihalohydrin, such as epichlorohydrin, under basic conditions. This Williamson ether synthesis proceeds to form a glycidyl (B131873) ether at the oxime's hydroxyl group. The resulting epoxy ether of Erythromycin A 9-oxime is a stable but reactive intermediate.

The true synthetic utility of this intermediate is realized in the subsequent step: the ring-opening of the epoxide. A variety of nucleophiles, particularly primary and secondary amines, can be used to open the strained three-membered ether ring. researchgate.netijprajournal.com This reaction typically occurs at the less sterically hindered carbon of the epoxide, following the SN2 mechanism, and leads to the formation of amino alcohol side chains attached to the C-9 oxime. researchgate.net This method allows for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's physicochemical properties. The resulting ether derivatives have been characterized by spectroscopic methods including 1H NMR, IR, and mass spectrometry. researchgate.net

Table 1: Synthesis of Erythromycin A 9-Oxime Amino-Alcohol Ether Derivatives via Epoxy Intermediate
IntermediateReagent (Amine)Resulting Side Chain at 9-Oxime PositionReference
Erythromycin A 9-(O-glycidyl)oximePiperidine-O-CH₂-CH(OH)-CH₂-N(C₅H₁₀) researchgate.net
Erythromycin A 9-(O-glycidyl)oximeMorpholine-O-CH₂-CH(OH)-CH₂-N(C₄H₈O) researchgate.net
Erythromycin A 9-(O-glycidyl)oximeN-Methylpiperazine-O-CH₂-CH(OH)-CH₂-N(C₄H₈)NCH₃ researchgate.net
Erythromycin A 9-(O-glycidyl)oximeDiethylamine-O-CH₂-CH(OH)-CH₂-N(C₂H₅)₂ researchgate.net

Synthesis of Other Macrolide Conjugates and Hybrid Molecules

The creation of hybrid molecules, which covalently link two distinct pharmacophores, is a modern strategy in drug discovery aimed at developing agents with dual mechanisms of action or improved pharmacological profiles. (9Z)-Erythromycin A Oxime and its direct derivatives, such as azalides, are excellent platforms for generating such conjugates.

Macrolide-Quinolone Hybrids: A significant class of hybrid antibiotics, termed "macrolones," has been developed by conjugating a macrolide scaffold with a quinolone moiety. researchgate.netnih.govnih.gov These compounds aim to combine the protein synthesis inhibitory activity of macrolides with the DNA gyrase inhibitory activity of fluoroquinolones. nih.gov The synthesis can involve various macrolide cores, including those derived from erythromycin oxime. researchgate.netnih.gov The linkage is typically achieved by attaching a quinolone derivative, often via a linker, to a reactive site on the macrolide, such as the 4"-hydroxyl group of the cladinose sugar or a hydroxyl group on a side chain appended to the C-9 oxime. nih.gov These macrolones have demonstrated potent activity against key respiratory pathogens, including strains resistant to conventional macrolides. nih.govnih.gov

Table 2: Examples of Macrolide-Quinolone Hybrid Scaffolds
Macrolide ScaffoldQuinolone MoietyGeneral Linkage StrategyReference
Erythromycin Oxime DerivativeCiprofloxacin derivativeEster or ether bond via a linker at the 4"-position researchgate.netnih.gov
Azithromycin (derived from Erythromycin Oxime)Gatifloxacin derivativeAmide or ester bond via a linker nih.gov
8a-aza-8a-homoerythromycin A (Azalide lactam)Ciprofloxacin derivativeConjugation at the 4"-position researchgate.net

Macrolide-Triazole Hybrids: The 1,2,3-triazole ring has become a popular linker in medicinal chemistry due to its stability, synthetic accessibility via "click chemistry," and ability to act as a rigid scaffold that can improve molecular interactions. nih.gov Hybrid molecules featuring a macrolide and a triazole ring can be synthesized from (9Z)-Erythromycin A Oxime. The general approach involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click reaction. researchgate.net

First, the erythromycin oxime is functionalized with either a terminal alkyne or an azide (B81097) group. For instance, O-propargylation of the oxime hydroxyl group yields a terminal alkyne. This alkyne-functionalized macrolide is then reacted with a molecule containing an azide group (or vice versa) in the presence of a copper(I) catalyst to stereoselectively form the 1,4-disubstituted 1,2,3-triazole ring, covalently linking the two parent molecules. researchgate.net

Table 3: Representative Synthesis of Macrolide-Triazole Hybrids via Click Chemistry
Erythromycin Oxime PrecursorSecond ReactantKey ReactionResulting LinkageReference
Erythromycin A 9-[O-(prop-2-yn-1-yl)oxime]Aryl azide (R-N₃)Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)9-O-[((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)]oxime nih.govresearchgate.net

Macrolide-Steroid Conjugates: To leverage the anti-inflammatory properties of corticosteroids and the unique immunomodulatory and pharmacokinetic profiles of azalides, hybrid molecules conjugating these two classes have been synthesized. researchgate.netnih.gov Azithromycin, which is synthesized from (9Z)-Erythromycin A Oxime via Beckmann rearrangement and subsequent reduction and methylation, serves as the macrolide scaffold. researchgate.net The synthesis of these conjugates typically involves forming an ester linkage between a hydroxyl group on the macrolide (or descladinosyl-macrolide) and the carboxylic acid group of a steroid derivative, or vice versa. researchgate.netnih.gov For example, steroid ester-bonded conjugates have been prepared at the 2'- and 3-positions of 3-descladinosyl-azithromycin. researchgate.net This approach aims to create dual-action drugs for treating inflammatory diseases. nih.gov

Table 4: Synthesis of Azalide-Steroid Conjugates
Macrolide ScaffoldSteroid MoietyLinkage TypePosition of ConjugationReference
3-Descladinosyl-azithromycinCorticosteroid derivativeEster Bond2'-OH or 3-OH of the macrolide aglycone researchgate.netnih.gov

Structure Activity Relationships Sar of 9z Erythromycin a Oxime and Its Derivatives

Impact of the Oxime Moiety on Antibacterial Activity

The introduction of an oxime function at the C9 position of the erythromycin (B1671065) A macrolide ring was initially a strategy to overcome the acid instability of the parent molecule. nih.govscirp.org The C9-ketone in erythromycin A is reactive in acidic environments, leading to the formation of an inactive anhydrohemiketal. nih.gov Masking this ketone as an oxime prevents this intramolecular cyclization, thereby improving the compound's stability.

The formation of the oxime introduces geometric isomerism, resulting in (E) and (Z) isomers. Generally, the (E) isomers of erythromycin A oxime derivatives have been reported to exhibit more potent antibacterial activity than their (Z) counterparts. nih.gov However, the (Z)-oxime remains a crucial precursor for the synthesis of various potent antibacterial agents, including the azalides. The antibacterial activity of the unsubstituted (9Z)-Erythromycin A Oxime itself is generally considered to be modest and often less potent than erythromycin A against susceptible strains. Its primary value lies in its role as a versatile synthetic intermediate.

Influence of Substituents at the C9-Oxime Position on Antibacterial Potency

The C9-oxime group of (9Z)-Erythromycin A Oxime provides a convenient handle for further chemical modification, primarily through O-alkylation to form ether oxime derivatives. The nature of the substituent attached to the oxime oxygen profoundly influences the antibacterial spectrum and potency of the resulting compounds.

Length and Spatial Orientation of 9-O-Substituents

Research has demonstrated that the length and spatial orientation of the 9-O-substituent are critical determinants of antibacterial activity. Studies on a series of 9-O-substituted oxime ether derivatives have shown that these factors significantly affect the activity against various bacterial strains, including macrolide-resistant ones. nih.gov

For instance, in a series of erythromycin A 9-[O-(substituted)oxime] derivatives, the anti-Mycobacterium avium complex (MAC) activity was found to be highly dependent on the substituent at the 9-position. Derivatives with a 4-phenylbutyl or a 3-phenoxypropyl substituent at the 9-O-position exhibited significantly stronger activity against clarithromycin-resistant MAC strains than clarithromycin (B1669154) itself. nih.gov This suggests that an optimal length and the presence of an aromatic ring at the terminus of the side chain can lead to favorable interactions with the bacterial ribosome, even in resistant strains.

Heteroatom Inclusion in Ether Side Chains

The incorporation of heteroatoms, such as oxygen or nitrogen, into the ether side chain at the C9-oxime position has been a fruitful strategy for modulating the physicochemical properties and antibacterial activity of these derivatives. nih.gov This approach can influence the compound's lipophilicity, hydrophilicity, and potential for additional hydrogen bonding interactions within the ribosomal target site.

The development of roxithromycin (B50055), a (9E)-oxime ether derivative, exemplifies the success of this strategy, where an oxygen-containing side chain enhances bioavailability. nih.gov For (9Z)-oxime derivatives, similar modifications have been explored. The inclusion of nitrogen atoms in the side chain can introduce a basic center, which may alter the compound's pharmacokinetic properties and cellular uptake. The choice of heteroatom and its position within the side chain are crucial for optimizing antibacterial potency. Derivatives with nitrogen or oxygen in the ether side chains have shown promising differential in vitro and in vivo antibiotic activities. nih.gov

SAR of Azalide and Homoerythromycin Derivatives

A pivotal transformation of (9Z)-Erythromycin A Oxime is the Beckmann rearrangement, which leads to the formation of 15-membered azalides. This reaction expands the macrolide ring by incorporating the oxime nitrogen into the lactone ring, creating a homoerythromycin derivative. nih.gov This structural modification has profound implications for the antibacterial activity and pharmacokinetic profile of the resulting compounds.

Correlations between Macrocycle Expansion and Activity

The expansion of the 14-membered erythronolide ring to a 15-membered azalide ring fundamentally alters the conformation of the macrolide. nih.gov This change can lead to novel interactions with the bacterial ribosome, potentially overcoming existing resistance mechanisms. Azalides, such as the prototypical azithromycin (B1666446), generally exhibit an expanded spectrum of activity, particularly against Gram-negative bacteria like Haemophilus influenzae, compared to erythromycin A. nih.govjst.go.jp

The introduction of the nitrogen atom into the macrocycle provides a new site for substitution, further diversifying the accessible chemical space and allowing for the fine-tuning of antibacterial properties.

Modifications to the 9a-Nitrogen Atom in Azalides

The 9a-nitrogen atom in the azalide scaffold is a key position for derivatization. The nature of the substituent on this nitrogen significantly influences the antibacterial potency and spectrum. The parent 9a-unsubstituted azalide (9-deoxo-9a-aza-9a-homoerythromycin A) generally shows good activity, but N-alkylation can further enhance its properties. nih.govjst.go.jp

For example, N-methylation of the 9a-nitrogen to produce 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A (the chemical precursor to azithromycin) leads to a compound with superior in vivo performance and an improved Gram-negative profile compared to erythromycin A. nih.govjst.go.jp Further modifications at this position, such as the introduction of longer alkyl chains or more complex moieties like carbamoyl (B1232498) and thiocarbamoyl groups, have been extensively investigated to develop next-generation azalides with activity against resistant pathogens. nih.gov For instance, certain ureas with naphthyl substituents have demonstrated better activity against inducible resistant S. pyogenes than azithromycin. nih.gov

Against Specific Bacterial Pathogens

The modification of the C9 ketone of the erythromycin A macrolide ring to a (9Z)-oxime functionality serves as a critical starting point for the development of new derivatives with enhanced antibacterial profiles. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for potent activity against both macrolide-susceptible and, crucially, macrolide-resistant bacterial strains. These investigations have primarily focused on two major avenues of chemical modification: the substitution of the 9-oxime group and the Beckmann rearrangement of the (9Z)-oxime to generate 15-membered azalides.

Activity Against Macrolide-Susceptible Strains

Derivatives of (9Z)-Erythromycin A oxime have demonstrated significant antibacterial activity against a variety of macrolide-susceptible bacteria. The introduction of various substituents on the oxime ether has been a key strategy to modulate potency.

For instance, a series of 6-O-methylerythromycin A 9-O-substituted oxime derivatives were synthesized and evaluated against susceptible Staphylococcus aureus. Quantitative structure-activity relationship (QSAR) analysis revealed that for macrolide-susceptible strains, hydrophilicity plays a significant role in antibacterial activity, as indicated by a negative coefficient for log P. google.com Furthermore, shorter substituents on the oxime group are preferred to enhance activity against these susceptible strains. google.com

In another study, 9-O-glycosyloxime derivatives of erythromycin A were synthesized. While this new class of macrolide antibiotics exhibited a generally reduced antibacterial spectrum, some derivatives were found to be as active or even more active than the parent erythromycin A against specific respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. doi.org

The transformation of the (9Z)-oxime via a Beckmann rearrangement leads to the formation of 8a-aza-8a-homoerythromycin A derivatives. These 15-membered ring azalides have shown potent in vitro activity against macrolide-susceptible Gram-positive organisms, with many derivatives exhibiting Minimum Inhibitory Concentration (MIC) values below 1 mcg/ml for strains like Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. nih.gov For example, specific 8a-aza-8a-homoerythromycin A derivatives have demonstrated MIC values of ≤0.06 μg/mL against Streptococcus agalactiae and Streptococcus pneumoniae, and 0.5 μg/mL against Staphylococcus aureus. google.com

The following table summarizes the in vitro activity of selected (9Z)-Erythromycin A Oxime derivatives against macrolide-susceptible bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)
8a-aza-8a-homoerythromycin A derivative (Example 8) Enterococcus faecalis MB 54078
Enterococcus faecium MB 54160.25
Streptococcus agalactiae CL 1343 ≤0.06
Staphylococcus aureus MB 28650.5
Staphylococcus epidermidis MB 54141
Staphylococcus haemolyticus MB 54120.5
Streptococcus pneumoniae CL 2883 ≤0.06
8a-aza-8a-homoerythromycin A derivative (Example 10) Enterococcus faecalis MB 54074
Enterococcus faecium MB 54160.25
Streptococcus agalactiae CL 1343 ≤0.06
Staphylococcus aureus MB 28650.5
Staphylococcus epidermidis MB 54141
Staphylococcus haemolyticus MB 54120.5
Streptococcus pneumoniae CL 2883 ≤0.06
3-keto-clarithromycin 9-O-(3-(6-quinolyl)-E-2-propenyl) oxime (8d) Staphylococcus aureus ATCC 292130.125
Streptococcus pneumoniae ATCC 496190.015

Data sourced from multiple studies. google.comnih.gov

Activity Against Macrolide-Resistant Strains

A primary driver for the synthesis of (9Z)-Erythromycin A Oxime derivatives is the urgent need for antibiotics effective against macrolide-resistant bacteria. Resistance mechanisms, such as target-site modification (e.g., erm genes) and active efflux (e.g., mef genes), render many conventional macrolides ineffective.

SAR studies of 6-O-methylerythromycin A 9-O-substituted oxime derivatives have shown that against erythromycin-resistant S. aureus, higher hydrophobicity of the molecule is favorable for antibacterial activity, which is in direct contrast to the requirements for activity against susceptible strains. google.com However, long and bulky substituents on the oxime group were found to be unfavorable for activity against these resistant strains. google.com A derivative with an anthracenylmethyl moiety was synthesized based on these QSAR models and showed significant activity against an erythromycin-resistant strain of S. aureus. google.com

The Beckmann rearrangement products, 8a-aza-8a-homoerythromycin A derivatives, have demonstrated potent antibacterial activity against not only azithromycin-susceptible strains but also against efflux (M phenotype) and inducible macrolide-lincosamide-streptogramin B (iMLSB)-resistant Gram-positive pathogens. researchgate.netresearchgate.net The introduction of an acyl group at the 4''-position of these azalides, particularly those with aromatic substituents like a 4-nitrophenyl, pyridyl, or quinolyl group, led to improved activity against inducible and efflux-resistant Gram-positive organisms. researchgate.net Furthermore, some of these derivatives showed activity against constitutively resistant S. pneumoniae. researchgate.net

Similarly, 3-keto-clarithromycin 9-O-(3-aryl-E-2-propenyl) oxime derivatives have exhibited greatly enhanced activities against resistant strains of S. aureus and S. pneumoniae that are encoded by erm and mef genes when compared to clarithromycin and azithromycin. nih.gov The derivative with a 6-quinolyl aryl group was particularly potent. nih.gov

Erythromycin A 9-O-substituted oxime ether derivatives have also been explored for their activity against resistant mycobacteria. Certain derivatives, such as erythromycin A 9-[O-(4-phenylbutyl)oxime] and erythromycin A 9-[O-(3-phenoxypropyl)oxime], were found to possess significantly stronger antibacterial activity (up to 16 times) than clarithromycin against clarithromycin-resistant strains of Mycobacterium avium complex. nih.gov Notably, the MICs of these compounds against the resistant strains were nearly identical to those against susceptible strains, indicating their potential to overcome this resistance mechanism. nih.gov The length and spatial orientation of the substituent at the 9-position were identified as crucial factors for anti-MAC activity, especially against macrolide-resistant strains. nih.gov

The following table provides a summary of the in vitro activity of selected (9Z)-Erythromycin A Oxime derivatives against macrolide-resistant bacterial strains.

Compound/DerivativeBacterial Strain (Resistance Mechanism)MIC (µg/mL)
3-keto-clarithromycin 9-O-(3-(6-quinolyl)-E-2-propenyl) oxime (8d) S. aureus 103(ermB)0.5
S. aureus 104(ermC)1
S. pneumoniae 106(ermB)0.06
S. pneumoniae 115(mefA)0.125
Erythromycin A 9-[O-(4-phenylbutyl)oxime] (12q) M. intracellulare MAC 101 (Clarithromycin-susceptible)2
M. intracellulare 1-2 (Clarithromycin-resistant)2
Erythromycin A 9-[O-(3-phenoxypropyl)oxime] (12t) M. intracellulare MAC 101 (Clarithromycin-susceptible)2
M. intracellulare 1-2 (Clarithromycin-resistant)2

Data sourced from multiple studies. nih.govnih.gov

Mechanistic Insights into Antibacterial Action of 9z Erythromycin a Oxime Derivatives

Inhibition of Bacterial Protein Synthesis by Ribosomal Binding

The fundamental mechanism of antibacterial action for (9Z)-Erythromycin A Oxime and its derivatives is the inhibition of protein synthesis in susceptible bacteria. vulcanchem.comcymitquimica.com This action is achieved through high-affinity binding to the large 50S subunit of the bacterial ribosome. researchgate.netbiosynth.com By binding to the ribosome, these compounds interfere with the elongation phase of protein synthesis, effectively halting the production of essential proteins required for bacterial survival and replication. drugbank.com

The mechanism is analogous to that of the parent compound, Erythromycin (B1671065) A, and other macrolides. drugbank.comresearchgate.net The macrolide molecule obstructs the path of newly synthesized (nascent) peptide chains through the ribosomal exit tunnel. This steric hindrance prevents the peptidyl-tRNA from moving from the A-site (aminoacyl site) to the P-site (peptidyl site), a crucial step known as translocation. nih.gov The result is a premature dissociation of the incomplete peptide chain from the ribosome, leading to a bacteriostatic effect. The modification at the 9-position in the oxime derivatives can influence the binding affinity and stability of the compound within the ribosome, which in some cases leads to enhanced potency compared to Erythromycin A. scirp.org

Interactions with the 23S Ribosomal RNA within the 50S Subunit

The specific target for (9Z)-Erythromycin A Oxime derivatives within the 50S ribosomal subunit is the 23S ribosomal RNA (rRNA). drugbank.comnih.gov The 23S rRNA is a major structural and functional component of the ribosome, forming the peptidyl transferase center (PTC), which is responsible for catalyzing peptide bond formation. nih.gov

Molecular Mechanisms Overcoming Macrolide Resistance (e.g., MLSB)

A significant advantage of certain (9Z)-Erythromycin A Oxime derivatives, particularly the ketolide class, is their ability to overcome common bacterial resistance mechanisms. researchgate.net The most prevalent form of acquired resistance to macrolides is the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype. asm.orgejgm.co.uk This type of resistance is typically conferred by erm genes, which encode for methyltransferase enzymes. nih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli) within the 23S rRNA binding site. nih.govasm.org This methylation induces a conformational change in the ribosome, which significantly reduces the binding affinity of most macrolides, rendering them ineffective. nih.gov

Derivatives of (9Z)-Erythromycin A Oxime can circumvent this resistance through several molecular strategies:

Enhanced Binding Affinity: Ketolides, which are synthesized from erythromycin A oxime precursors, lack the cladinose (B132029) sugar at the C-3 position. This structural change, combined with the cyclic carbamate (B1207046) group, allows for a more compact conformation and new interactions with the ribosome, which can compensate for the loss of affinity caused by rRNA methylation. scirp.org Some derivatives show a much higher affinity for the 50S ribosomal subunit compared to Erythromycin A. scirp.org

Bypassing the Primary Resistance Mechanism: Research has shown that the nature of the substituent at the 9-oxime position is crucial for activity against resistant strains. Specific ether derivatives of Erythromycin A 9-oxime have demonstrated potent activity against macrolide-resistant strains of Mycobacterium avium complex (MAC). nih.gov Studies found that the length and spatial orientation of the side chain at the 9-position significantly influenced the ability to overcome resistance. nih.gov For instance, certain derivatives with phenylbutyl or phenoxypropyl side chains were found to be up to 16 times more active than clarithromycin (B1669154) against resistant strains, with minimum inhibitory concentrations (MICs) that were nearly identical for both resistant and susceptible strains. nih.gov This suggests these derivatives may bind in a slightly different orientation or establish additional contacts that are unaffected by the methylation at A2058.

The table below presents research findings on the activity of specific Erythromycin A 9-oxime ether derivatives against clarithromycin-susceptible and clarithromycin-resistant strains of Mycobacterium avium.

CompoundSubstituent at 9-Oxime PositionMIC (µg/mL) vs. Clarithromycin-Susceptible StrainMIC (µg/mL) vs. Clarithromycin-Resistant StrainFold-Increase in Activity vs. Clarithromycin (Resistant Strain)
Clarithromycin N/A0.2564-
12q 4-phenylbutyl0.5416x
12t 3-phenoxypropyl1416x

Data sourced from a study on Erythromycin A 9-O-substituted oxime ether derivatives. nih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

These findings highlight that strategic modifications to the (9Z)-Erythromycin A Oxime scaffold can produce compounds that not only retain activity against susceptible bacteria but also effectively combat key resistance mechanisms like MLSB. researchgate.netnih.gov

Research Methodologies and Analytical Techniques in 9z Erythromycin a Oxime Studies

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of (9Z)-Erythromycin A Oxime rely on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the compound's molecular structure, stereochemistry, and purity.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of (9Z)-Erythromycin A Oxime. High-resolution mass spectrometry provides a precise mass measurement, which helps to confirm the molecular formula, C₃₇H₆₈N₂O₁₃. lcms.czpharmacompass.comnih.govnih.gov Tandem mass spectrometry (MS/MS or MSⁿ) is employed to study the fragmentation patterns of the molecule. lcms.cz This technique provides structural insights by identifying characteristic fragment ions, such as those corresponding to the loss of the D-desosamine or L-cladinose sugar moieties, or fragments of the macrolactone ring. lcms.cz This fragmentation data is vital for identifying the compound in complex mixtures and for distinguishing it from related impurities. lcms.czasianpubs.org

Physicochemical Properties of (9Z)-Erythromycin A Oxime

Property Value Source(s)
Molecular Formula C₃₇H₆₈N₂O₁₃ pharmacompass.comnih.gov
Molecular Weight ~748.9 g/mol pharmacompass.comnih.govnih.gov
Exact Mass 748.47214023 Da pharmacompass.comnih.govnih.gov
Topological Polar Surface Area 209 Ų pharmacompass.comnih.govnih.gov

| CAS Number | 134931-01-4 | nih.gov |

Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of (9Z)-Erythromycin A Oxime. These methods are essential for separating the (9Z) isomer from its (9E) counterpart, the parent compound Erythromycin (B1671065) A, and other related substances or degradation products that may arise during synthesis or storage.

A validated reverse-phase liquid chromatographic (RP-LC) method has been developed specifically for the determination of erythromycin A oxime and its related substances. google.com One such method utilizes an Inertsil ODS C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture. google.com The pH of the mobile phase is a critical parameter, with a pH of around 6.5 providing optimal separation of the isomers and related compounds. google.com Detection is typically performed using an ultraviolet (UV) detector at a wavelength of approximately 215 nm. google.com

These HPLC methods are capable of separating (9Z)-Erythromycin A Oxime from key related substances, including:

(9E)-Erythromycin A Oxime

Erythromycin A

Erythromycin A-6,9-hemiketal

Erythromycin A-6,9;9,12-spiroketal

The development of such methods is crucial for quality control in commercial formulations, ensuring the purity and identity of the active intermediate. google.com The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for the identification of impurities, combining the separation power of HPLC with the definitive identification capabilities of MS. asianpubs.org

Example of HPLC Conditions for Erythromycin A Oxime Analysis

Parameter Condition Source(s)
Column Inertsil ODS C18 (4.6 x 150 mm) google.com
Mobile Phase 0.02 M Phosphate Buffer : Acetonitrile (40:60, v/v) google.com
pH (Buffer) 6.5 google.com
Detection UV at 215 nm google.com

| Elution Type | Isocratic | google.com |

In Vitro Antibacterial Activity Evaluation Techniques (e.g., MIC, MBC Determination)

The biological activity of (9Z)-Erythromycin A Oxime is primarily assessed through in vitro antibacterial susceptibility testing. These tests determine the compound's effectiveness against various bacterial strains. The most common techniques employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

These values are often determined using the broth microdilution method. In this procedure, two-fold serial dilutions of the compound are prepared in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity to determine the MIC. To determine the MBC, aliquots from the clear wells (at and above the MIC) are subcultured onto agar (B569324) plates without the antibiotic. The lowest concentration that prevents bacterial growth on these plates is the MBC.

Studies evaluating the major metabolites of roxithromycin (B50055) have shown that the in vitro antibacterial activity of (Z)-erythromycin oxime is not significantly changed compared to the parent drug against certain standard bacterial strains.

Preclinical In Vivo Efficacy Models

Following promising in vitro results, the efficacy of an antimicrobial agent is evaluated in preclinical in vivo models. These studies utilize animal models of infection to assess the therapeutic potential of the compound in a complex biological system. While specific in vivo efficacy data for (9Z)-Erythromycin A Oxime is not widely published, the general methodologies for testing macrolide antibiotics are well-established.

Commonly, mouse models of bacterial infection are used. These can include models of sepsis, respiratory tract infections (pneumonia), or skin and soft tissue infections. psu.edu In these models, animals are infected with a relevant pathogen, such as Staphylococcus aureus or Streptococcus pneumoniae.

Key parameters evaluated in these preclinical models include:

Bacterial Load: The number of viable bacteria (Colony Forming Units, CFU) in target organs (e.g., lungs, spleen, blood) is quantified at various time points post-infection and treatment. A significant reduction in bacterial load indicates drug efficacy. psu.edu

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies relate the drug's concentration in the body over time (pharmacokinetics) to its antimicrobial effect (pharmacodynamics). This helps in understanding the exposure levels required for efficacy and aids in predicting effective human dosages.

Host Response: Biomarkers of inflammation and immunity can be measured to assess the host's response to the infection and the effect of the treatment. psu.edu

The goal of these in vivo studies is to validate the in vitro findings and provide essential data to support the progression of a drug candidate into clinical trials.

Q & A

Q. How should researchers address conflicting data on the stability of (9Z)-Erythromycin A Oxime under varying storage conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Store samples at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidants (H₂O₂). Compare degradation profiles to identify labile functional groups .
  • Peer Consultation : Share data with experts to reconcile discrepancies (e.g., pH-dependent isomerization vs. oxidative breakdown) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin, 9-oxime
Reactant of Route 2
Erythromycin, 9-oxime

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.